molecular formula C6H10F3NO B13167691 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol

Cat. No.: B13167691
M. Wt: 169.14 g/mol
InChI Key: ZHXSHNYEYNFGGC-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-amino-1-(trifluoromethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-1-2-4(5)10/h4,11H,1-3,10H2

InChI Key

ZHXSHNYEYNFGGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(F)(F)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods allows for the production of high-purity compounds suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is unique due to its specific ring size and the presence of both an amino group and a trifluoromethyl group

Biological Activity

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10F3NC_6H_{10}F_3N with a molecular weight of approximately 165.15 g/mol. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences its physical and chemical properties, enhancing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group facilitates interactions with hydrophobic pockets in proteins, which may lead to alterations in biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, influencing signaling pathways critical for various physiological processes.

Biological Activity Data

Research has shown that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Notes
LNCaP10.20Significant cytotoxicity observed
T47-D1.33Induced apoptotic cell death
PC-33.29Effective against androgen-independent cells

Case Study : A study evaluated the cytotoxic effects of this compound on T47-D cells using fluorescence microscopy. Results indicated increased cell death compared to controls, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a broad spectrum of pathogens:

PathogenActivity Detected
Staphylococcus aureusPositive
Escherichia coliPositive
Pseudomonas aeruginosaPositive

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

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